molecular formula C19H13F3N2O3 B2579262 methyl 4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]benzoate CAS No. 463976-98-9

methyl 4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]benzoate

Cat. No. B2579262
CAS RN: 463976-98-9
M. Wt: 374.319
InChI Key: BKEDZQHTCIAAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]benzoate, also known as TFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TFB is a member of the benzoate ester family and is predominantly used in the synthesis of other chemical compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate cyclizes in the presence of bases to yield 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, demonstrating its utility in the synthesis of complex heterocyclic compounds (Ukrainets et al., 2014).
  • The photochemical behavior of trans-4-(N-arylamino)stilbene derivatives is strongly influenced by the substituents in the N-aryl group, including methoxy, methoxycarbonyl, or cyano groups, highlighting the importance of structural variations on photoinduced intramolecular charge transfer (TICT) states (Yang et al., 2004).

Pharmacological and Biological Applications

  • The synthesis of ortho-trifluoromethoxylated aniline derivatives, including methyl 4-acetamido-3-(trifluoromethoxy)benzoate, illustrates the compound's relevance in developing new pharmaceuticals, agrochemicals, and functional materials due to the desired properties imparted by the trifluoromethoxy group (Feng & Ngai, 2016).

Material Science and Polymer Research

  • In the context of materials science, nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) has been studied for its copolymerization properties and its potential in reversible optical storage, demonstrating the compound's utility in developing photoresponsive materials (Meng et al., 1996).

Advanced Organic Synthesis and Molecular Engineering

  • Cyano(ethoxycarbonothioylthio)methyl benzoate has been identified as an excellent one-carbon radical equivalent for introducing acyl units via xanthate transfer radical addition to olefins, showcasing its versatility as a reagent in the synthesis of polyfunctional heterocyclic systems (Bagal et al., 2006).

properties

IUPAC Name

methyl 4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O3/c1-27-18(26)13-7-5-12(6-8-13)9-14(11-23)17(25)24-16-4-2-3-15(10-16)19(20,21)22/h2-10H,1H3,(H,24,25)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEDZQHTCIAAJF-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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